molecular formula C12H14F6N2O2 B12226445 Ethyl 3-[5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-4,4,4-trifluorobutanoate

Ethyl 3-[5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-4,4,4-trifluorobutanoate

Cat. No.: B12226445
M. Wt: 332.24 g/mol
InChI Key: CIZWRAOVHVEUQO-UHFFFAOYSA-N
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Description

Ethyl 3-[5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-4,4,4-trifluorobutanoate is a synthetic organic compound characterized by the presence of trifluoromethyl groups and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of ethyl 5-(3-aryl-3-oxopropinyl)anthranilates with arylhydrazines, resulting in 1,3,5-trisubstituted pyrazoles . The trifluoromethylation can be achieved through radical trifluoromethylation of carbon-centered radical intermediates .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-4,4,4-trifluorobutanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The trifluoromethyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Mechanism of Action

The mechanism of action of Ethyl 3-[5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-4,4,4-trifluorobutanoate involves its interaction with molecular targets through its trifluoromethyl groups and pyrazole ring. These interactions can modulate various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-[5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-4,4,4-trifluorobutanoate is unique due to the combination of its trifluoromethyl groups and pyrazole ring, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C12H14F6N2O2

Molecular Weight

332.24 g/mol

IUPAC Name

ethyl 3-[5-ethyl-3-(trifluoromethyl)pyrazol-1-yl]-4,4,4-trifluorobutanoate

InChI

InChI=1S/C12H14F6N2O2/c1-3-7-5-8(11(13,14)15)19-20(7)9(12(16,17)18)6-10(21)22-4-2/h5,9H,3-4,6H2,1-2H3

InChI Key

CIZWRAOVHVEUQO-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=NN1C(CC(=O)OCC)C(F)(F)F)C(F)(F)F

Origin of Product

United States

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